Naepa
CAS No.: 24435-25-4
Cat. No.: VC0536589
Molecular Formula: C20H40NO5P
Molecular Weight: 405.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24435-25-4 |
---|---|
Molecular Formula | C20H40NO5P |
Molecular Weight | 405.5 g/mol |
IUPAC Name | 2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate |
Standard InChI | InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+ |
Standard InChI Key | BCSUWOZFWWBYSX-MDZDMXLPSA-N |
Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
NAEPA is characterized by its unique phosphoric acid moiety conjugated to an oleoyl ethanolamide backbone. Its canonical SMILES notation, , reflects a cis-double bond in the oleic acid chain, which contributes to its lipid-like solubility and receptor-binding affinity . The compound’s amphipathic nature enables interaction with both hydrophobic cell membranes and hydrophilic receptor domains, a feature critical for its agonist activity .
Physicochemical Properties
NAEPA exhibits solubility in dimethyl sulfoxide (DMSO), with recommended storage at -20°C to maintain stability . The following table summarizes key physicochemical parameters:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 405.5 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C |
CAS Number | 24435-25-4 |
Pharmacological Profile and Mechanism of Action
As an LPA receptor agonist, NAEPA mimics the structure of endogenous lysophosphatidic acid, a bioactive lipid mediator involved in G protein-coupled receptor (GPCR) signaling . LPA receptors (LPAR1–6) regulate diverse physiological and pathological processes, including fibrosis, cancer metastasis, and immune responses . NAEPA’s phosphate-mimetic design enhances its binding affinity to LPARs, particularly subtypes implicated in intracellular calcium mobilization and Rho GTPase activation .
Receptor Specificity
While exact receptor subtype selectivity remains under investigation, NAEPA’s structural similarity to LPA suggests broad activity across multiple LPAR isoforms . This non-selective agonism makes it a versatile tool for studying LPA-dependent pathways in vitro and in vivo.
Synthesis and Analytical Data
NAEPA is synthesized via phosphorylation of N-oleoyl ethanolamide, yielding a compound with >95% purity as confirmed by high-performance liquid chromatography (HPLC) . The following table outlines stock solution preparation protocols for experimental use:
Stock Concentration | Volume per 1 mg | Volume per 5 mg | Volume per 10 mg |
---|---|---|---|
1 mM | 2.4661 mL | 12.3305 mL | 24.6609 mL |
5 mM | 0.4932 mL | 2.4661 mL | 4.9322 mL |
10 mM | 0.2466 mL | 1.233 mL | 2.4661 mL |
Researchers are advised to avoid repeated freeze-thaw cycles and store aliquots at -80°C for long-term stability .
Research Applications and Experimental Findings
In Vitro Studies
NAEPA has been utilized to investigate LPA-mediated signaling in cancer cell lines. For example, in breast adenocarcinoma (MCF-7) models, NAEPA at 10 μM induced a 2.5-fold increase in cell migration compared to controls, an effect abolished by LPAR1/3 antagonists . These findings underscore its utility in studying metastatic mechanisms.
Future Directions and Limitations
Current research gaps include the lack of subtype-specific LPAR binding assays and pharmacokinetic profiling. Future studies should address NAEPA’s bioavailability and potential off-target effects to expand its therapeutic applicability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume